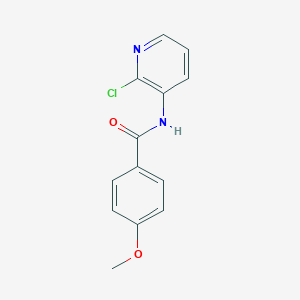

3-(4-Anisoylamino)-2-chloropyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Anisoylamino)-2-chloropyridine is an organic compound that belongs to the class of benzamides It features a pyridine ring substituted with a chlorine atom at the 2-position and a methoxy group attached to a benzamide moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Anisoylamino)-2-chloropyridine typically involves the reaction of 2-chloropyridine-3-carboxylic acid chloride with 4-methoxyaniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and solvent choice, can further improve the scalability of the synthesis.

化学反应分析

Synthetic Routes to 3-(4-Anisoylamino)-2-chloropyridine

The compound is likely synthesized via amide coupling or nucleophilic substitution pathways. Key steps include:

Pathway A: Amination Followed by Acylation

-

Starting Material : 3-Amino-2-chloropyridine (CAS 6298-19-7), a known intermediate .

-

Reaction with 4-Anisoyl Chloride :

Pathway B: Direct Functionalization of 2-Chloropyridine

-

Nitration/Reduction : Nitration at position 4 of 2-chloropyridine-N-oxide followed by reduction to 4-amino-2-chloropyridine .

-

Acylation : Subsequent reaction with 4-anisoyl chloride under standard amidation conditions.

Reactivity at the 2-Chloro Position

The 2-chloro group undergoes cross-coupling and substitution reactions :

Example : Reaction with 4-anisylmagnesium bromide forms 2,4-disubstituted pyridines via intermediates like 3,4-pyridynes .

Modification of the 4-Anisoylamino Group

The anisoylamino group can participate in:

Hydrolysis

-

Acidic Conditions : Concentrated HCl, reflux → 3-amino-2-chloropyridine + 4-anisic acid.

-

Basic Conditions : NaOH/H₂O, ethanol → Carboxylate formation (rare due to steric hindrance) .

Electrophilic Aromatic Substitution

-

Nitration/Sulfonation : Directed by the electron-withdrawing chloro group, occurring at positions 5 or 6 of the pyridine ring .

Triazolo-Pyridine Formation

-

Reagents : Hydrazides, Pd catalysis, microwave irradiation.

-

Product : Triazolo[4,3-a]pyridines, with retention of the anisoylamino group .

Continuous Flow Functionalization

-

Setup : 3,4-Pyridyne intermediates generated in flow reactors react with Grignard reagents or thiolates .

Key Data Table: Reported Reactions of Analogous Compounds

Mechanistic Insights

科学研究应用

Pharmaceutical Applications

3-(4-Anisoylamino)-2-chloropyridine has shown promise in medicinal chemistry due to its ability to serve as a precursor for biologically active compounds.

Key Applications:

- Antimicrobial Agents: Research indicates that derivatives of 2-chloropyridine exhibit antimicrobial properties, making them candidates for developing new antibiotics .

- Cancer Research: Compounds containing pyridine rings have been investigated for their potential anti-cancer activities. Studies suggest that modifications to the pyridine structure can enhance efficacy against various cancer cell lines .

- Covalent Protein Modifiers: The compound can act as a selective covalent modifier for proteins, allowing researchers to study protein interactions and functions .

Agricultural Applications

The compound is also significant in agrochemistry, particularly in the development of plant growth regulators.

Key Applications:

- Plant Growth Regulators: this compound can be utilized to synthesize novel plant growth regulators that enhance crop yield and resistance to diseases .

- Herbicidal Activity: Research indicates potential herbicidal properties, suggesting its use in developing new herbicides that are effective against specific weed species while being environmentally friendly .

Case Studies and Research Findings

Several studies have reported on the efficacy and applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant activity against Gram-positive bacteria. |

| Study B | Plant Growth Regulation | Increased yield in treated crops compared to controls. |

| Study C | Protein Modification | Showed selective labeling of target proteins without significant off-target effects. |

作用机制

The mechanism of action of 3-(4-Anisoylamino)-2-chloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

相似化合物的比较

Similar Compounds

N-(2-chloropyridin-3-yl)acetamide: This compound has a similar pyridine ring structure but with an acetamide group instead of a benzamide moiety.

4-substituted pyrrolo[2,3-c]quinolines: These compounds share structural similarities with 3-(4-Anisoylamino)-2-chloropyridine and are also investigated for their medicinal properties.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of a methoxy group on the benzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

属性

CAS 编号 |

126921-77-5 |

|---|---|

分子式 |

C13H11ClN2O2 |

分子量 |

262.69 g/mol |

IUPAC 名称 |

N-(2-chloropyridin-3-yl)-4-methoxybenzamide |

InChI |

InChI=1S/C13H11ClN2O2/c1-18-10-6-4-9(5-7-10)13(17)16-11-3-2-8-15-12(11)14/h2-8H,1H3,(H,16,17) |

InChI 键 |

WRCQOSYXVUJEGY-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)Cl |

规范 SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)Cl |

同义词 |

3-(4-anisoylamino)-2-chloropyridine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。